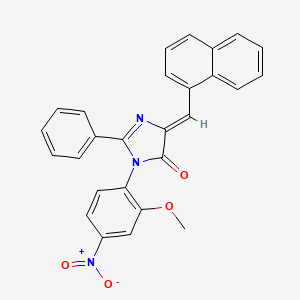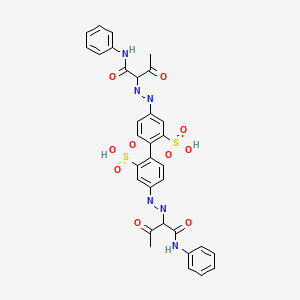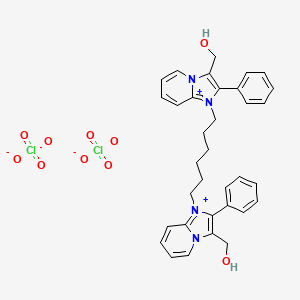
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate typically involves multi-step organic reactions. The starting materials often include imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to introduce functional groups.
Oxidation reactions: To form the imidazo[1,2-a]pyridine core.
Coupling reactions: To link the hexamethylene bridge and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: To accelerate the reaction.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups.
Substitution: To replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigating its effects on biological systems and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific properties.
Industrial Chemistry: Applications in catalysis and as intermediates in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Phenyl-substituted imidazo[1,2-a]pyridines: Similar in structure but with different substituents.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
93835-41-7 |
|---|---|
Fórmula molecular |
C34H36Cl2N4O10 |
Peso molecular |
731.6 g/mol |
Nombre IUPAC |
[1-[6-[3-(hydroxymethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl]hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium-3-yl]methanol;diperchlorate |
InChI |
InChI=1S/C34H36N4O2.2ClHO4/c39-25-29-33(27-15-5-3-6-16-27)37(31-19-9-13-21-35(29)31)23-11-1-2-12-24-38-32-20-10-14-22-36(32)30(26-40)34(38)28-17-7-4-8-18-28;2*2-1(3,4)5/h3-10,13-22,39-40H,1-2,11-12,23-26H2;2*(H,2,3,4,5)/q+2;;/p-2 |
Clave InChI |
CXZZKSFGWLWLMH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=[N+]2CCCCCC[N+]4=C5C=CC=CN5C(=C4C6=CC=CC=C6)CO)CO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


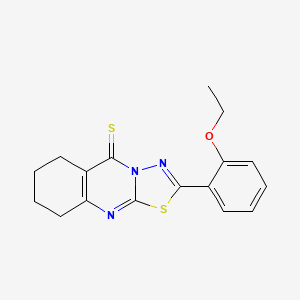
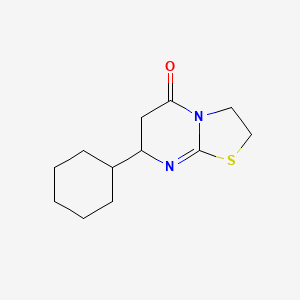
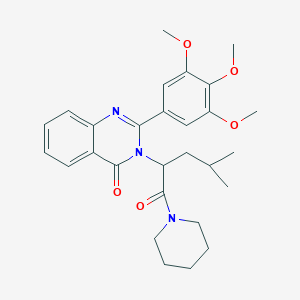
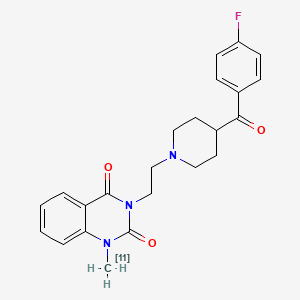
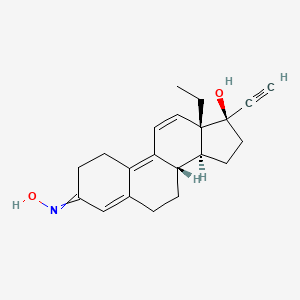
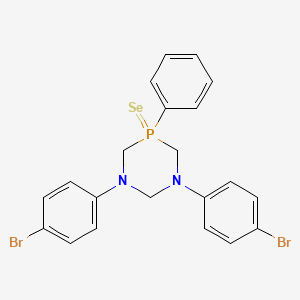
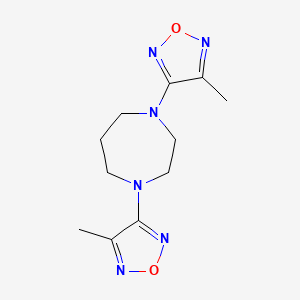
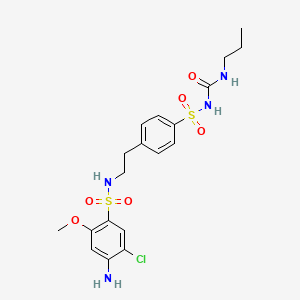
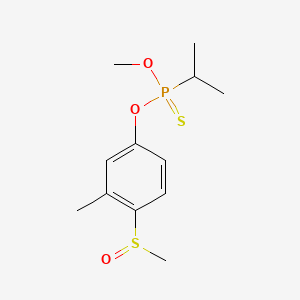
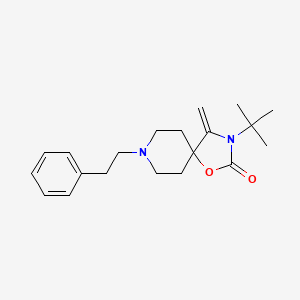
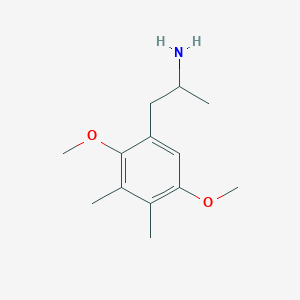
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
